molecular formula C11H8F17NO5S2 B3333038 [Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid CAS No. 94196-26-6

[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid

Cat. No.: B3333038
CAS No.: 94196-26-6
M. Wt: 621.3 g/mol
InChI Key: KRTQFEXYGLHZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly fluorinated sulfonic acid derivative characterized by a perfluorooctane sulfonyl group (C8F17SO2–) linked via an ethylamino bridge (–NH–CH2CH2–) to a methanesulfonic acid moiety (–CH2SO3H). The compound’s unique architecture suggests high thermal stability and resistance to chemical degradation, typical of per- and polyfluoroalkyl substances (PFAS) .

Properties

IUPAC Name

[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F17NO5S2/c1-2-29(3-35(30,31)32)36(33,34)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2-3H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTQFEXYGLHZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730715
Record name [Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94196-26-6
Record name [Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid is a perfluorinated compound known for its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C12H10F17NO3S
  • Molecular Weight : 571.25 g/mol
  • CAS Number : 1691-99-2
  • Structure : The compound features a sulfonamide functional group and multiple fluorinated carbon chains which contribute to its stability and hydrophobicity.

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including this sulfonamide derivative, exhibit various toxicological effects:

  • Acute Toxicity : Studies have shown that exposure can lead to acute toxicity in laboratory animals. For instance:
    • Oral Exposure : LOAEL (Lowest Observed Adverse Effect Level) was observed at doses as low as 0.06 mg/kg-bw per day in chronic studies involving rats .
    • Inhalation Toxicity : Symptoms of toxicity were noted in inhalation studies with significant impacts on liver and kidney weights .

Endocrine Disruption

PFCs are recognized for their potential endocrine-disrupting effects. Research has indicated alterations in hormone levels and reproductive health in animal models exposed to similar compounds:

  • Thyroid Hormones : Significant reductions in thyroid hormone levels were reported in studies involving similar PFCs .
  • Reproductive Health : Changes in reproductive organ weights and histopathological changes were documented following prolonged exposure .

Carcinogenic Potential

The carcinogenic potential of perfluorinated compounds has been a subject of extensive research:

  • Tumorigenesis Studies : Long-term studies have indicated an increased incidence of liver tumors in rats exposed to low doses over extended periods .
  • Mechanisms of Action : The exact mechanisms remain under investigation but may involve disruption of cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies provide insight into the biological effects of ethyl(1,1,...):

  • Study on Liver Toxicity :
    • Conducted on Sprague-Dawley rats.
    • Findings indicated hepatocellular hypertrophy at doses as low as 0.06 mg/kg-bw per day after chronic exposure.
    • Histopathological analysis revealed significant liver damage correlating with increased exposure levels .
  • Endocrine Effects Study :
    • Involving rhesus monkeys over a 90-day period.
    • Observed increased leukocyte counts and signs of immune system disruption at doses starting from 0.5 mg/kg-bw per day .

Data Summary Table

Biological ActivityObservationsReference
Acute ToxicityLOAEL = 0.06 mg/kg-bw (liver/kidney effects)
Endocrine DisruptionReduced thyroid hormone levels
Carcinogenic PotentialIncreased liver tumors in long-term studies
Reproductive Health EffectsAltered reproductive organ weights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to key PFAS derivatives (Table 1):

Compound Key Structural Differences Applications Environmental Concerns
Target Compound Ethylamino linker + methanesulfonic acid Surfactants, catalysts, ion-exchange membranes Likely persistent, bioaccumulative, and toxic (PBT) due to C-F bonds
Perfluorooctanesulfonic Acid (PFOS) (CAS 1763-23-1) Lacks ethylamino linker and methanesulfonic acid; direct sulfonic acid group Firefighting foams, electroplating Listed under Stockholm Convention as a POP; high persistence and toxicity
N-Ethylperfluorooctane-1-sulfonamide (N-EtFOSA) (CAS 4151-50-2) Lacks methanesulfonic acid; terminates in sulfonamide (–SO2NH2) Pesticide intermediate (e.g., sulfluramid) Degrades to PFOS; regulated under EU REACH
6:2 PFOS (CAS 2845-62-7) Shorter perfluoro chain (6 carbons) and hydrogenated ethane segment Water-repellent coatings Lower bioaccumulation potential than PFOS but still persistent
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate (CAS 70225-14-8) Diethanolamine salt form; lacks methanesulfonic acid Pharmaceutical quality analysis (CATO standards) Uncertain degradation pathways; likely less mobile due to ionic form
Perfluorohexane ethyl sulfonyl betaine (CAS not specified) Shorter perfluoro chain (6 carbons) with zwitterionic structure Detergents, emulsifiers Reduced bioaccumulation due to shorter chain; still persistent

Physicochemical Properties

  • Acidity : The compound’s dual sulfonic acid groups likely confer extreme acidity, comparable to methanesulfonic acid (pKa ~ -1.9) . PFOS, by contrast, has a pKa of ~-3.07 .
  • Solubility: The ethylamino linker may enhance water solubility relative to PFOS, which is sparingly soluble (solubility in water: 680 mg/L at 25°C).
  • Thermal Stability : Expected to exceed 300°C, similar to PFOS derivatives .

Environmental and Toxicological Profiles

  • Persistence : The perfluorooctane chain ensures environmental persistence, akin to PFOS (half-life >41 years in water) .
  • N-EtFOSA, a precursor, is metabolized to PFOS in vivo .
  • Regulatory Status : Likely subject to PFAS restrictions under EU REACH and U.S. EPA SNURs (e.g., significant new use rules under 40 CFR 721) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [Ethyl(heptadecafluorooctane-sulfonyl)amino]methanesulfonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves fluorination and sulfonation steps. For example:

Fluorination : Use perfluorooctanesulfonyl chloride (PFOS-Cl) as a precursor, reacting with ethylamine under anhydrous conditions to form the sulfonamide intermediate .

Sulfonation : Methanesulfonic acid is introduced via nucleophilic substitution, requiring controlled pH (e.g., NaOH for deprotonation) to enhance reactivity .

  • Key Considerations : Impurities like residual fluorinated byproducts (e.g., PFOS derivatives) must be minimized using HPLC purification. Yield optimization requires precise temperature control (40–60°C) and inert atmospheres .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 19F NMR : Confirms fluorinated chain integrity (δ -80 to -120 ppm for CF2/CF3 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M-H]⁻ ~ 614.98 g/mol) .
  • FT-IR : Identifies sulfonic acid (S=O stretching at 1150–1250 cm⁻¹) and sulfonamide (N-SO2 at 1350 cm⁻¹) groups .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Use buffered solutions (pH 2–12). The sulfonic acid group is stable in acidic conditions but may hydrolyze above pH 10 .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature applications (e.g., fuel cell membranes) .

Advanced Research Questions

Q. How does the compound interact with biological membranes, and what methodologies quantify its permeability?

  • Methodological Answer :

  • Liposome Assays : Incorporate the compound into phosphatidylcholine liposomes. Use fluorescence quenching (e.g., calcein leakage) to measure membrane disruption .
  • MD Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict diffusion coefficients and binding affinity to transmembrane proteins .
  • Challenges : Fluorinated chains may reduce permeability due to hydrophobic mismatch, requiring PEGylation for enhanced delivery .

Q. What advanced analytical techniques resolve contradictions in reported environmental persistence data?

  • Methodological Answer :

  • Isotope-Labeled Tracking : Use 14C-labeled compound in soil/water systems to monitor degradation products via LC-MS/MS .
  • QSAR Modeling : Predict half-life in environmental matrices by correlating with perfluorinated chain length and sulfonic acid pKa .
  • Case Study : Discrepancies in half-life (30–200 days in water) arise from variable microbial communities; metagenomic profiling identifies PFAS-degrading species (e.g., Pseudomonas spp.) .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

  • Methodological Answer :

  • Kinetic Studies : Measure IC50 against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectrometry. Competitive inhibition is observed at nanomolar concentrations due to sulfonamide-Zn²+ coordination .
  • X-ray Crystallography : Resolve enzyme-ligand complexes (e.g., PDB ID 3M8) to identify binding motifs. The ethyl group enhances hydrophobic interactions with active-site residues .
  • Contradictions : Some studies report non-specific binding; surface plasmon resonance (SPR) confirms selectivity via dissociation constants (KD < 1 nM) .

Key Research Gaps

  • Environmental Fate : Lack of standardized protocols for detecting degradation intermediates (e.g., perfluorooctanesulfonamidoacetic acid) .
  • Toxicity Mechanisms : Conflicting data on mitochondrial toxicity; RNA-seq profiling of exposed cells is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.